molecular formula C13H8ClFO3 B6399087 5-Chloro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid CAS No. 1261962-98-4

5-Chloro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid

Cat. No.: B6399087
CAS No.: 1261962-98-4
M. Wt: 266.65 g/mol
InChI Key: SCVBEXMJWBBQAH-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid is an aromatic compound with a molecular formula of C13H8ClFO3 This compound is characterized by the presence of both chloro and fluoro substituents on the benzene ring, along with a hydroxyl group

Properties

IUPAC Name

3-chloro-5-(4-fluoro-2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-9-4-7(3-8(5-9)13(17)18)11-2-1-10(15)6-12(11)16/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVBEXMJWBBQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689427
Record name 5-Chloro-4'-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-98-4
Record name 5-Chloro-4'-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and efficiency. The choice of reagents, solvents, and catalysts is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 5-chloro-3-(4-fluoro-2-oxophenyl)benzoic acid.

    Reduction: Formation of 5-chloro-3-(4-fluoro-2-hydroxyphenyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid is unique due to its specific arrangement of substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with a hydroxyl group, provides a distinct set of properties that can be leveraged in various applications.

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